REACTION_CXSMILES
|
[N:1]([N:3]([CH2:10][CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.C(NC1C=CC=CC=1)CC.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[C:4]1([N:3]([CH2:10][CH2:11][CH3:12])[NH2:1])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)N(C1=CC=CC=C1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir for 3 hours before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was quenched by the dropwise addition of 12 ml water and 14 ml 20% sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered free of inorganic salts
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |